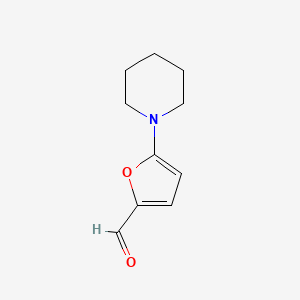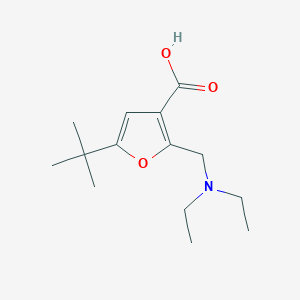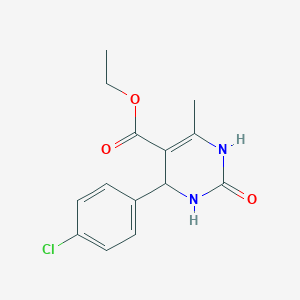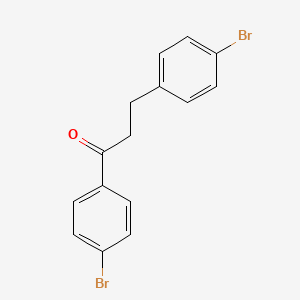
3-(Benzyl-methanesulfonyl-amino)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyl-methanesulfonyl-amino)-propionic acid is a compound of interest due to its structure and potential applications in various fields of chemistry and material science. The compound features a benzyl group attached to a methanesulfonyl-amino group, which is further linked to a propionic acid moiety. This structural composition suggests a molecule with unique properties and reactivity, making it a subject of scientific research.
Synthesis Analysis
The synthesis of compounds related to 3-(Benzyl-methanesulfonyl-amino)-propionic acid typically involves complex reactions where the benzyl group is introduced to the methanesulfonyl-amino group. A notable method for synthesizing related compounds includes the reaction of 2-aminophenol with acid chlorides, generated in situ from carboxylic acids, under the catalysis of methanesulfonic acid. This method has been applied to a wide range of aryl, heteroaryl, and arylalkyl carboxylic acids, yielding excellent yields of the corresponding products (Kumar, Rudrawar, & Chakraborti, 2008).
Molecular Structure Analysis
The molecular structure of related benzyl-methanesulfonyl compounds shows significant variations in conformation. For example, the structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid derivatives reveal intramolecular aromatic π–π stacking and short intermolecular C–H···O interactions. These structural features are crucial for understanding the compound's reactivity and interaction capabilities (Khan et al., 2011).
Chemical Reactions and Properties
Methanesulfonic acid plays a significant role in mediating chemical reactions involving benzyl-methanesulfonyl-amino derivatives. It has been used as an efficient catalyst for the synthesis of aromatic and aliphatic benzothiazoles from carboxylic acids, showcasing the versatility of methanesulfonic acid in promoting sulfonylation and related reactions (Sharghi & Asemani, 2009).
Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
- Summary of the Application : The compound is used in the synthesis of 3,4-Dihydro-2,2-Dioxide-5-Hydroxy-2,1-Benzothiazine .
- Methods of Application or Experimental Procedures : The compound 3-methoxy-2-methyl-aniline 3 is converted to the benzothiazine-dioxide 1 in a 7-steps procedure: the key transformation being the cyclization of an ortho-functionalized N-benzyl sulfonanilide .
- Results or Outcomes : The result of this procedure is the synthesis of 3,4-Dihydro-2,2-Dioxide-5-Hydroxy-2,1-Benzothiazine .
Application in Drug Metabolism and Pharmacokinetics
- Summary of the Application : The compound CP-533,536, which is similar to “3-(Benzyl-methanesulfonyl-amino)-propionic acid”, is a highly selective EP2 agonist. It has been investigated for its metabolism, excretion, and pharmacokinetics in male and female Sprague-Dawley rats .
- Methods of Application or Experimental Procedures : The compound was administered intravenously at a single 15 mg/kg dose of [14 C]CP-533,536. The cumulative excretion of radioactivity was measured at 144 hours after the dose .
- Results or Outcomes : The radioactivity was predominantly excreted in feces, reaching 87% of the dose. Mean exposure (area under the concentration-time curve, AUC 0-∞) for both CP-533,536 and total radioactivity was higher in female rats than in male rats .
Application in Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
- Summary of the Application : Compounds containing (methanesulfonyl-phenyl-amino)-acetic acid methyl ester phosphotyrosine mimetic have been found to be potent, selective, and cellular active ABC type PTP1B inhibitors .
- Methods of Application or Experimental Procedures : The inhibitory activity of these compounds was tested against PTP1B, an enzyme that plays an important role in the negative regulation of insulin and leptin pathways .
- Results or Outcomes : Among the tested compounds, compound P7 exhibited high inhibitory activity (IC50=222 nM) with moderate selectivity (8-fold) over T-cell PTPase (TCPTP). Further studies on cellular activities revealed that compound P7 could enhance insulin-mediated IRβ phosphorylation and insulin-stimulated glucose uptake .
Application in Prostaglandin E2 Agonist Metabolism
- Summary of the Application : The compound CP-533,536, which is similar to “3-(Benzyl-methanesulfonyl-amino)-propionic acid”, is a highly selective EP2 agonist. Its metabolism, excretion, and pharmacokinetics were investigated in male and female Sprague-Dawley rats .
- Methods of Application or Experimental Procedures : The compound was administered intravenously at a single 15 mg/kg dose of [14 C]CP-533,536. The cumulative excretion of radioactivity was measured at 144 hours after the dose .
- Results or Outcomes : The radioactivity was predominantly excreted in feces, reaching 87% of the dose. Mean exposure (area under the concentration-time curve, AUC 0-∞) for both CP-533,536 and total radioactivity was higher in female rats than in male rats .
Application in Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
- Summary of the Application : Compounds containing (methanesulfonyl-phenyl-amino)-acetic acid methyl ester phosphotyrosine mimetic have been found to be potent, selective, and cellular active ABC type PTP1B inhibitors .
- Methods of Application or Experimental Procedures : The inhibitory activity of these compounds was tested against PTP1B, an enzyme that plays an important role in the negative regulation of insulin and leptin pathways .
- Results or Outcomes : Among the tested compounds, compound P7 exhibited high inhibitory activity (IC50=222 nM) with moderate selectivity (8-fold) over T-cell PTPase (TCPTP). Further studies on cellular activities revealed that compound P7 could enhance insulin-mediated IRβ phosphorylation and insulin-stimulated glucose uptake .
Eigenschaften
IUPAC Name |
3-[benzyl(methylsulfonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(15,16)12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWXCICKZFCDBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC(=O)O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349431 |
Source


|
| Record name | 3-(Benzyl-methanesulfonyl-amino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyl-methanesulfonyl-amino)-propionic acid | |
CAS RN |
340025-20-9 |
Source


|
| Record name | 3-(Benzyl-methanesulfonyl-amino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)